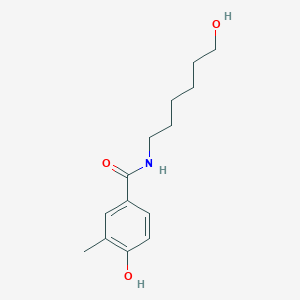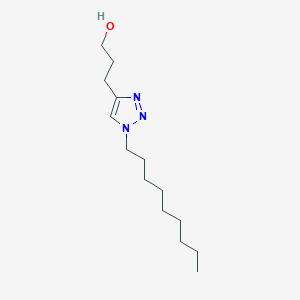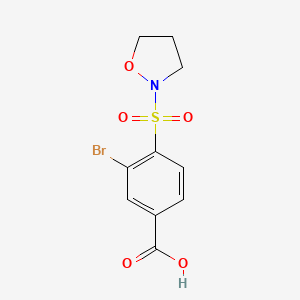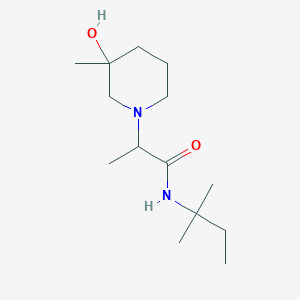![molecular formula C14H16FNO3 B6644157 1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid, commonly known as FMBA, is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMBA is a non-proteinogenic amino acid that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
FMBA works by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in tumor growth and metastasis. FMBA also activates the p53 tumor suppressor gene, leading to the induction of apoptosis in cancer cells. Additionally, FMBA has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FMBA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. FMBA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FMBA has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, one limitation of FMBA is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on FMBA. One area of interest is the development of FMBA derivatives with improved solubility and bioavailability. Another potential direction is the investigation of FMBA's potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand FMBA's mechanism of action and its potential applications in cancer therapy.
In conclusion, FMBA is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMBA has been synthesized using various methods and has been shown to inhibit cancer cell proliferation, induce apoptosis, and have anti-inflammatory and analgesic effects. While FMBA has several advantages for use in lab experiments, its limited solubility in water is a potential limitation. There are several potential future directions for research on FMBA, including the development of FMBA derivatives and investigation of its potential as a therapeutic agent for inflammatory diseases.
Méthodes De Synthèse
FMBA can be synthesized using various methods, including the reaction of 4-fluoro-2-methylbenzoic acid with 1-cyclobutanecarboxylic acid and formaldehyde in the presence of a catalyst. Another method involves the reaction of 1-cyclobutanecarboxylic acid with N-(4-fluoro-2-methylbenzoyl) glycine methyl ester in the presence of a coupling agent. These methods have been optimized to yield high purity FMBA.
Applications De Recherche Scientifique
FMBA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that FMBA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMBA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-[[(4-fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-9-7-10(15)3-4-11(9)12(17)16-8-14(13(18)19)5-2-6-14/h3-4,7H,2,5-6,8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGGKLXGQXDIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NCC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)

![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)


